molecular formula C15H13ClN4O3 B11551905 2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11551905
M. Wt: 332.74 g/mol
InChI Key: JXSPZZWYPSDCHI-GIJQJNRQSA-N
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Description

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and a nitrophenyl group connected through an acetohydrazide linkage, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 4-chloroaniline with 4-nitrobenzaldehyde in the presence of acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Uniqueness

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the nitro group on the phenyl ring significantly influences its reactivity and interaction with biological targets, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C15H13ClN4O3

Molecular Weight

332.74 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13ClN4O3/c16-12-3-5-13(6-4-12)17-10-15(21)19-18-9-11-1-7-14(8-2-11)20(22)23/h1-9,17H,10H2,(H,19,21)/b18-9+

InChI Key

JXSPZZWYPSDCHI-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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